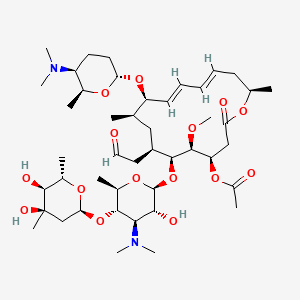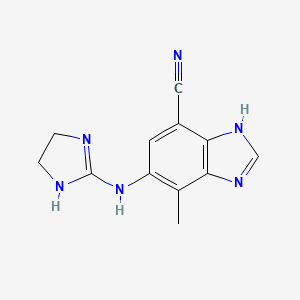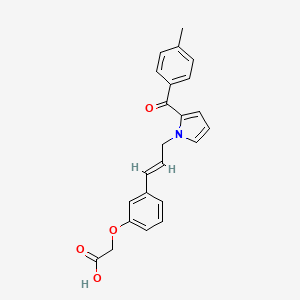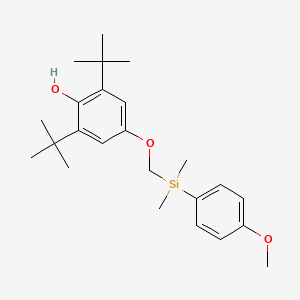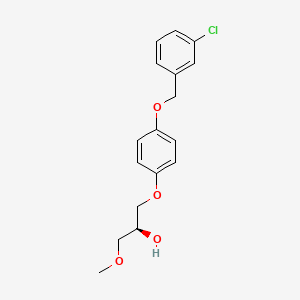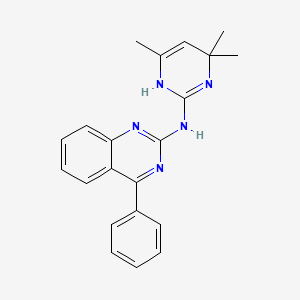
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine
Descripción general
Descripción
“4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine” is a chemical compound with the molecular formula C21H21N5 and a molecular weight of 343.42494 . It is also known by the aliases 185582 and 0990CL .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 519.5±58.0 °C and a predicted density of 1.21±0.1 g/cm3 . It is soluble in DMSO at a concentration of 50 mg/mL (145.59 mM; ultrasonic treatment needed) . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Biomedical Research: Anticancer Activity
“0990CL” has shown potential in controlling various cellular pathways, which can be explored for selective anticancer activity. Its ability to interact with cellular mechanisms makes it a candidate for further research in cancer treatment strategies .
Pharmacology: Gαi Subunit Inhibition
In pharmacological studies, “0990CL” has been identified as an inhibitor that can directly interact with the Gαi subunit, showing selectivity for Gαi1 over Gαq. This specificity could be significant in developing drugs targeting G protein-coupled receptors (GPCRs) .
Cellular Biology: Anti-fibrosis Activity
Some derivatives of “0990CL” have displayed better anti-fibrosis activity than existing drugs on certain cell lines, indicating its potential use in treating fibrotic diseases .
Molecular Modelling: Drug Resistance Combat
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of “0990CL” to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Virology: Anti-HIV Activity
Derivatives of “0990CL” have been synthesized and screened for their anti-HIV activity against different HIV strains, showing promise in the development of new antiretroviral drugs .
Organic Electronics: Semiconductor Applications
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], a related compound, is used as a semiconductor in field-effect transistors (FETs) and as a hole transport material in organic light-emitting diodes (OLEDs), suggesting potential electronic applications for “0990CL” derivatives .
Mecanismo De Acción
Target of Action
The primary target of 0990CL, also known as 4-Phenyl-N-(4,6,6-trimethyl-1,6-dihydropyrimidin-2-yl)quinazolin-2-amine, is the heterotrimeric Gαi subunit . This subunit is a part of the G protein-coupled receptor (GPCR) complex, which plays a crucial role in signal transduction across the cell membrane.
Mode of Action
0990CL interacts directly with the Gαi subunit, acting as a specific inhibitor . This interaction blocks the regulation of cyclic adenosine monophosphate (cAMP) mediated by the α2 adrenergic receptor (α2AR) .
Biochemical Pathways
The primary biochemical pathway affected by 0990CL is the cAMP signaling pathway . By inhibiting the Gαi subunit, 0990CL prevents the α2AR from regulating cAMP levels. This disruption can affect various downstream effects, as cAMP is a key secondary messenger involved in many biological processes.
Result of Action
In vitro studies have shown that 0990CL can restore cAMP levels in HEK293 GloSensor cells when these levels have been reduced by the action of the α2AR and Gαi . At a dosage of 100 nM, it restores 31% of the reduction of cAMP .
Propiedades
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



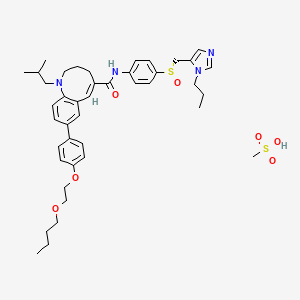


![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)


